2-Fluoro-5-(trifluoromethoxy)benzamide

Description

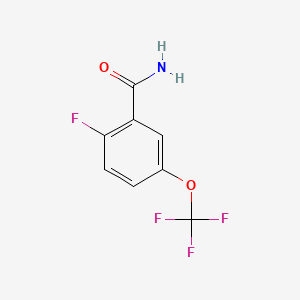

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHOMJMCMKWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395545 | |

| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-17-5 | |

| Record name | 2-Fluoro-5-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886498-17-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Functionalization, and Building Block Applications of 2 Fluoro 5 Trifluoromethoxy Benzamide

Functional Group Interconversions and Modifications of the Benzamide (B126) Moiety

The benzamide moiety of 2-fluoro-5-(trifluoromethoxy)benzamide is a versatile functional group that can undergo several key interconversions to yield other important chemical entities. These transformations allow for the strategic manipulation of the molecule's core structure, opening pathways to diverse derivatives. Standard organic chemistry reactions can be applied to modify the primary amide, including hydrolysis, rearrangement, and dehydration.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid, 2-fluoro-5-(trifluoromethoxy)benzoic acid. This reaction proceeds via a nucleophilic acyl substitution mechanism, effectively replacing the amino group with a hydroxyl group.

Hofmann Rearrangement: As a primary amide, this compound can undergo the Hofmann rearrangement. chemistrylearner.comwikipedia.org This reaction, typically carried out with bromine in a strong aqueous base like sodium hydroxide (B78521), converts the primary amide into a primary amine with one fewer carbon atom. chemistrylearner.comwikipedia.orgsrmist.edu.in The process involves the formation of an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine, 2-fluoro-5-(trifluoromethoxy)aniline, with the loss of the carbonyl carbon as carbon dioxide. wikipedia.org

Dehydration: The primary amide can be dehydrated to form the corresponding nitrile, 2-fluoro-5-(trifluoromethoxy)benzonitrile. This transformation can be achieved using various dehydrating agents. One effective method involves the use of a sulfur trioxide-tertiary amine adduct, which allows the reaction to proceed under mild conditions to afford the nitrile in high yield. google.com

These fundamental transformations highlight the utility of the benzamide group as a synthetic handle.

| Reaction Type | Reagents | Product | Key Transformation |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, Heat | 2-Fluoro-5-(trifluoromethoxy)benzoic acid | -CONH₂ → -COOH |

| Hofmann Rearrangement | Br₂, NaOH, H₂O, Heat | 2-Fluoro-5-(trifluoromethoxy)aniline | -CONH₂ → -NH₂ |

| Dehydration | SO₃·NEt₃ or other dehydrating agents | 2-Fluoro-5-(trifluoromethoxy)benzonitrile | -CONH₂ → -C≡N |

Regioselective Substitutions on the Aromatic Ring System

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is governed by the cumulative directing effects of the three existing substituents: the fluorine atom, the trifluoromethoxy group, and the benzamide group. The interplay of their activating/deactivating and directing properties determines the position of attack for an incoming electrophile.

-F (Fluoro group): The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons via resonance. However, owing to its high electronegativity, it is deactivating through a strong inductive effect. csbsju.edu

-OCF₃ (Trifluoromethoxy group): This group is strongly deactivating and considered a meta-director. nih.gov Its deactivating nature stems from the powerful inductive electron withdrawal by the three fluorine atoms, which is transmitted through the oxygen atom to the aromatic ring. nih.gov

-CONH₂ (Amide group): The amide group is generally considered an activating, ortho-, para-director. The nitrogen lone pair can participate in resonance, donating electron density to the ring and stabilizing the arenium ion intermediate formed during ortho and para attack.

Considering the positions on the ring relative to the existing substituents, the directing effects can be analyzed. The -CONH₂ group at C1 directs incoming electrophiles to the C2 and C4 positions. However, the C2 position is already substituted with fluorine. The -F group at C2 directs towards C1 and C3. The -OCF₃ group at C5 directs towards C3 and C1.

The cumulative effect suggests that the C3 position is the most likely site for electrophilic attack. It is ortho to the directing fluorine atom and meta to the strongly deactivating trifluoromethoxy group. While the amide group directs para to the C4 position, this position is ortho to the strongly deactivating -OCF₃ group, which would destabilize the cationic intermediate. Therefore, substitution at C3 is the most electronically favored outcome.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CONH₂ | C1 | Activating (Resonance) | Ortho, Para |

| -F | C2 | Deactivating (Inductive), π-Donating (Resonance) | Ortho, Para |

| -OCF₃ | C5 | Strongly Deactivating (Inductive) | Meta |

Role as a Key Intermediate in Complex Organic Synthesis

This compound serves as a valuable and direct precursor to two other important classes of fluorinated aromatic compounds: carboxylic acids and anilines. These transformations are achieved through well-established synthetic methodologies.

The conversion to 2-fluoro-5-(trifluoromethoxy)benzoic acid is readily accomplished via the hydrolysis of the amide functional group. This reaction can be performed under either acidic or basic conditions, followed by acidification to yield the carboxylic acid product. This provides a straightforward route to a highly functionalized benzoic acid derivative, which can be used in further synthetic applications, such as esterification or conversion to an acyl chloride.

The synthesis of 2-fluoro-5-(trifluoromethoxy)aniline can be achieved from the benzamide through the Hofmann rearrangement. chemistrylearner.comwikipedia.org This classical organic reaction provides a method for the synthesis of primary aromatic amines from primary benzamides, with the notable feature of removing one carbon atom from the parent molecule. wikipedia.orgsrmist.edu.in The resulting aniline (B41778) is a key building block in its own right, often used in the synthesis of pharmaceuticals and agrochemicals.

The structural features of this compound make it an adept building block for the synthesis of more complex molecular architectures, particularly heterocyclic systems. The presence of a fluorine atom ortho to the benzamide group is of particular synthetic importance. This arrangement makes the compound an ideal substrate for intramolecular or intermolecular cyclization reactions proceeding through a nucleophilic aromatic substitution (SNAr) mechanism. byjus.commasterorganicchemistry.comlibretexts.org

A prominent application of ortho-fluorobenzamides is in the synthesis of quinazolinones, a class of heterocyclic compounds with significant biological activity. acs.orgnih.govacs.org In a typical reaction, the 2-fluorobenzamide (B1203369) can react with another amide in the presence of a base. acs.orgnih.gov The reaction proceeds via an initial SNAr reaction where the nitrogen of the second amide displaces the ortho-fluorine atom, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring system. acs.orgnih.gov This strategy offers a transition-metal-free pathway to construct these valuable scaffolds. nih.gov

Similarly, the benzamide functionality itself can participate in cyclization reactions to form other heterocyclic rings. For example, amides can be activated with reagents like triflic anhydride (B1165640) and subsequently react with nucleophiles such as 2-aminophenols to generate benzoxazoles. nih.gov This highlights the potential for this compound to be incorporated into diverse heterocyclic frameworks, which are prevalent in medicinal chemistry and materials science. nih.govorganic-chemistry.orgnih.gov

Investigating the Stability and Mechanistic Pathways Under Diverse Chemical Conditions

The chemical stability of this compound is significantly influenced by the presence of its fluorine-containing substituents. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts high metabolic and thermal stability to the molecule. mdpi.com

The trifluoromethoxy (-OCF₃) group, in particular, is known for its exceptional chemical stability and resistance to metabolic degradation. nih.govmdpi.com Unlike a methoxy (B1213986) group, the -OCF₃ group is not susceptible to O-dealkylation and is generally stable under a wide range of acidic and basic conditions. nih.govrsc.org This robustness makes it a desirable substituent in the design of bioactive compounds where metabolic stability is crucial. The fluorine atom attached directly to the aromatic ring also possesses high bond strength, making it a poor leaving group in many substitution reactions unless the ring is highly activated towards nucleophilic attack.

The key mechanistic pathways involving this compound are tied to the reactivity of its functional groups:

Nucleophilic Acyl Substitution: The hydrolysis of the amide to a carboxylic acid proceeds via this pathway, involving the nucleophilic attack of water or hydroxide on the carbonyl carbon, followed by the elimination of ammonia (B1221849).

Hofmann Rearrangement: This multi-step mechanism begins with the deprotonation of the amide nitrogen, followed by N-bromination, a second deprotonation, and then the key rearrangement step where the aryl group migrates from the carbonyl carbon to the nitrogen with concurrent loss of the bromide ion, forming an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The synthesis of heterocyclic systems like quinazolinones relies on the SNAr mechanism. nih.govacs.org This pathway involves the addition of a nucleophile to the aromatic ring at the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org The presence of electron-withdrawing groups (like the trifluoromethoxy and amide groups) ortho and para to the leaving group stabilizes this intermediate, facilitating the reaction. byjus.comlibretexts.org Subsequent elimination of the highly electronegative fluoride (B91410) ion restores aromaticity and yields the substituted product. masterorganicchemistry.comyoutube.com

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Trifluoromethoxy Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

A ¹H NMR spectrum of 2-Fluoro-5-(trifluoromethoxy)benzamide would provide crucial information about the number, environment, and connectivity of protons. The spectrum is expected to show distinct signals for the three aromatic protons and the two amide protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would allow for the unambiguous assignment of each proton on the benzene (B151609) ring, confirming the 1,2,5-substitution pattern. The two amide protons (-CONH₂) may appear as one or two broad singlets, depending on the solvent and temperature conditions.

A comprehensive search of scientific literature did not yield specific experimental ¹H NMR data for this compound.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CONH₂ | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

| Aromatic H | Data not available | Data not available | Data not available |

The ¹³C NMR spectrum is used to identify all unique carbon atoms in a molecule. For this compound, this would involve signals for the eight distinct carbon atoms: six in the aromatic ring, the carbonyl carbon of the amide group, and the carbon of the trifluoromethoxy group. The chemical shift of the carbonyl carbon would appear significantly downfield, while the carbon atoms bonded to fluorine would exhibit splitting due to C-F coupling, providing further structural confirmation.

Specific experimental ¹³C NMR data for this compound are not available in published literature.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | Data not available |

| C-F (Aromatic) | Data not available |

| C-OCF₃ (Aromatic) | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-H | Data not available |

| Aromatic C-C(O)NH₂ | Data not available |

| -OCF₃ | Data not available |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. huji.ac.ilazom.com This molecule possesses two distinct fluorine environments: the single fluorine atom attached to the benzene ring and the three equivalent fluorine atoms of the trifluoromethoxy (-OCF₃) group. The ¹⁹F NMR spectrum would be expected to show two distinct signals. The signal for the aromatic fluorine would likely appear as a multiplet due to coupling with nearby protons, while the -OCF₃ signal would typically be a singlet. Their respective chemical shifts are highly characteristic of their chemical environment. azom.comcolorado.edu

No experimental ¹⁹F NMR spectrum for this compound has been found in the public domain.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Ar-F | Data not available | Data not available |

| -OCF₃ | Data not available | Data not available |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, key expected absorptions in the IR spectrum would include N-H stretching vibrations for the primary amide (typically around 3400-3200 cm⁻¹), a strong C=O (carbonyl) stretching band (around 1680-1650 cm⁻¹), C-O stretching for the trifluoromethoxy ether linkage, and strong C-F stretching vibrations (typically in the 1350-1000 cm⁻¹ region). Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

A search of scientific databases and literature did not yield experimental IR or Raman spectra for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Symmetric/Asymmetric Stretch | Data not available |

| C=O (Amide I) | Stretch | Data not available |

| N-H (Amide II) | Bend | Data not available |

| C-F (Aromatic) | Stretch | Data not available |

| C-F (-OCF₃) | Stretch | Data not available |

| C-O-C (Ether) | Asymmetric Stretch | Data not available |

High-Resolution Mass Spectrometry for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high precision. nih.govnih.gov For this compound, with a molecular formula of C₈H₅F₄NO₂, the theoretical monoisotopic mass is 223.02563 Da. uni.lu HRMS analysis would seek to experimentally measure the mass of the molecular ion (e.g., [M+H]⁺) and confirm that it matches the calculated value to within a few parts per million (ppm), thereby verifying the compound's elemental formula.

While no experimental HRMS data has been published, theoretical mass-to-charge ratios (m/z) for various adducts have been predicted. uni.lu

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅F₄NO₂ | uni.lu |

| Theoretical Monoisotopic Mass | 223.02563 Da | uni.lu |

| Predicted [M+H]⁺ | 224.03291 m/z | uni.lu |

| Predicted [M+Na]⁺ | 246.01485 m/z | uni.lu |

| Predicted [M-H]⁻ | 222.01835 m/z | uni.lu |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformation

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on the bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the crystal packing arrangement and identify intermolecular interactions, such as hydrogen bonding involving the amide group, which are critical to the material's solid-state properties.

There is no published record of a single crystal X-ray diffraction study for this compound.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Molecules per Unit Cell (Z) | Data not available |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for the verification of a compound's empirical formula. This is achieved by comparing the theoretically calculated mass percentages of each element in the proposed molecular structure with the values obtained through experimental analysis.

Theoretical Calculation:

The molecular formula for this compound is C₈H₅F₄NO₂. The theoretical elemental composition is calculated as follows:

Carbon (C): (8 * 12.011) / 223.11 * 100% = 43.05%

Hydrogen (H): (5 * 1.008) / 223.11 * 100% = 2.26%

Fluorine (F): (4 * 18.998) / 223.11 * 100% = 34.06%

Nitrogen (N): (1 * 14.007) / 223.11 * 100% = 6.28%

Oxygen (O): (2 * 15.999) / 223.11 * 100% = 14.34%

Research Findings:

A comprehensive literature search did not yield specific experimental elemental analysis data for this compound. Typically, research articles detailing the synthesis and characterization of a novel compound would present a comparison between the calculated and found elemental percentages. For instance, a hypothetical set of experimental results might look like the data presented in the table below. Such a comparison would be essential to confirm that the synthesized compound has the correct elemental composition, thereby validating its empirical formula.

Interactive Data Table: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data for C₈H₅F₄NO₂

| Element | Theoretical % | Experimental % (Hypothetical) | Difference % |

| Carbon (C) | 43.05 | 43.10 | +0.05 |

| Hydrogen (H) | 2.26 | 2.28 | +0.02 |

| Nitrogen (N) | 6.28 | 6.25 | -0.03 |

The close correlation between the theoretical percentages and the hypothetical experimental values in the table illustrates how elemental analysis serves as a fundamental checkpoint in chemical characterization, affirming the empirical formula of the target molecule.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Trifluoromethoxy Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Investigation of Molecular Conformations and Energetic Landscapes

No specific studies on the conformational analysis or energetic landscapes of 2-Fluoro-5-(trifluoromethoxy)benzamide were found.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

There is no available data from quantum chemical calculations detailing the HOMO-LUMO gap or the electronic structure of this compound.

Prediction and Interpretation of Vibrational Spectra

No theoretical predictions or interpretations of the vibrational spectra (e.g., IR, Raman) for this compound have been published.

Determination of Thermochemical Parameters and Reactivity Descriptors

Information regarding the calculated thermochemical parameters and reactivity descriptors for this specific molecule is not available.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Prediction of Binding Modes and Affinities with Biological Targets

No molecular docking studies predicting the binding interactions or affinities of this compound with any biological targets have been reported in the literature.

Elucidation of Non-Covalent Interactions, Including Halogen Bonding and Hydrogen Bonding

The molecular architecture of this compound is rich with functional groups capable of engaging in a variety of non-covalent interactions, which are pivotal in determining its crystal packing, solubility, and interactions with biological targets. Computational studies are essential to elucidate the nature and strength of these interactions, including hydrogen bonds and halogen bonds.

Hydrogen Bonding: The primary amide group (-CONH₂) is a classic motif for hydrogen bonding, acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). Theoretical calculations can map the electrostatic potential surface of the molecule, identifying regions of positive potential around the amide protons and negative potential around the carbonyl oxygen, predicting their propensity to form strong intermolecular N-H···O hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets, in the solid state. nih.gov Furthermore, the fluorine atom and the oxygen of the trifluoromethoxy group can also act as weak hydrogen bond acceptors. mdpi.com

Halogen Bonding: The fluorine atom attached to the benzene (B151609) ring introduces the possibility of halogen bonding. Although fluorine is the most electronegative element, making it a poor halogen bond donor in most contexts, computational models can investigate potential C-F···X interactions, where X is a nucleophilic region on an adjacent molecule. The strength and geometry of these bonds can be predicted using high-level quantum mechanical calculations. The trifluoromethoxy group (-OCF₃), with its three fluorine atoms, further complicates the interaction landscape. The strong electron-withdrawing nature of this group influences the electron distribution across the entire molecule, which in turn modulates the strength of other non-covalent interactions. nih.gov

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are instrumental in visualizing and quantifying these weak interactions. QTAIM analysis can identify bond critical points (BCPs) between interacting atoms, with the electron density and Laplacian at these points providing insight into the nature and strength of the bond. NCI plots can visually distinguish between attractive (hydrogen bonds, halogen bonds) and repulsive steric interactions within the molecular system.

A summary of potential non-covalent interactions involving this compound is presented below.

| Interaction Type | Donor | Acceptor | Predicted Relative Strength |

| Hydrogen Bond | Amide N-H | Carbonyl O | Strong |

| Hydrogen Bond | Amide N-H | Trifluoromethoxy O | Weak to Moderate |

| Hydrogen Bond | Amide N-H | Ring Fluorine F | Weak |

| Halogen Bond | Ring C-F | Nucleophile (e.g., O, N) | Very Weak |

In Silico Structure-Activity Relationship (SAR) Studies and Predictive Modeling

In silico Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery by identifying the key molecular features responsible for biological activity. For this compound, these studies would computationally explore how modifications to its structure affect its putative biological effects.

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) models, can correlate physicochemical properties and structural descriptors of a series of related benzamide (B126) analogs with their biological activities. For instance, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate a statistical model that can predict the activity of novel, unsynthesized compounds.

Key structural features of this compound that would be investigated in SAR studies include:

The Benzamide Core: The relative positions of the amide, fluorine, and trifluoromethoxy groups are critical. Shifting these substituents around the aromatic ring would likely have a profound impact on activity.

The Fluorine Substituent: The fluorine atom influences the electronic properties of the ring and can participate in key interactions with a target protein. SAR studies would explore replacing it with other halogens or hydrogen to probe the importance of its electronegativity and size. nih.gov

The Trifluoromethoxy Group: This group significantly increases lipophilicity and can block metabolic degradation. nih.gov Replacing it with other groups (e.g., trifluoromethyl, methoxy (B1213986), cyano) would help to understand the role of its unique electronic and steric properties.

The Amide Group: Modification of the amide, for example, by N-alkylation or substitution, would explore the necessity of the N-H hydrogen bond donors for activity.

The following table presents a hypothetical SAR exploration for analogs of this compound, illustrating how structural changes could be correlated with predicted activity based on general medicinal chemistry principles.

| Analog # | R1 (Position 2) | R2 (Position 5) | R3 (-CONH₂) | Predicted Key Effects | Predicted Activity (Hypothetical) |

| Parent | -F | -OCF₃ | -CONH₂ | Baseline | Active |

| 1 | -H | -OCF₃ | -CONH₂ | Reduced electronegativity at C2 | Potentially Reduced |

| 2 | -F | -H | -CONH₂ | Reduced lipophilicity | Significantly Reduced |

| 3 | -F | -CF₃ | -CONH₂ | Altered electronics and lipophilicity | Potentially Altered |

| 4 | -F | -OCH₃ | -CONH₂ | Reduced metabolic stability, altered electronics | Potentially Reduced |

| 5 | -F | -OCF₃ | -CONHCH₃ | Loss of one H-bond donor | Activity Dependent on Target |

Advanced Cheminformatics and Rational Drug Design Approaches

Advanced cheminformatics and rational drug design provide powerful tools to leverage the structural information of this compound for the discovery of new therapeutic agents. These approaches use computational power to design molecules with desired properties, reducing the time and cost associated with traditional drug discovery.

Target Identification and Validation: If the biological target of this compound is unknown, cheminformatics tools can be used to predict potential targets. This can be achieved through ligand-based approaches, such as searching databases for compounds with similar structures or pharmacophore features, or through reverse docking, where the molecule is computationally screened against a library of known protein structures.

Molecular Docking and Virtual Screening: Once a biological target is identified (e.g., an enzyme or receptor), molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the target's active site. scispace.comnih.gov These simulations provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for rational drug design, guiding the modification of the molecule to enhance these interactions and improve potency. Subsequently, large virtual libraries of compounds can be screened in silico against the target to identify other potential hits with diverse scaffolds.

Pharmacophore Modeling: Based on the structure of this compound and its predicted binding mode, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. The pharmacophore model can then be used as a 3D query to rapidly screen large compound databases to find novel molecules that fit the model and are therefore likely to be active.

ADMET Prediction: A significant challenge in drug design is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Cheminformatics models can predict these properties based on molecular structure. For this compound and its derivatives, these models can estimate properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity, allowing for the early-stage filtering of compounds with poor drug-like profiles. The presence of the trifluoromethoxy group, for instance, is known to enhance metabolic stability and lipophilicity, properties that can be quantified and optimized using these predictive tools. nih.gov

| Cheminformatics Technique | Application to this compound | Potential Outcome |

| Molecular Docking | Predict binding mode in a specific protein target. | Elucidation of key binding interactions; basis for rational design. |

| Virtual Screening | Screen large compound libraries against a biological target. | Identification of novel hits with different chemical scaffolds. |

| QSAR Modeling | Correlate structural features of analogs with activity. | Predictive model for designing more potent compounds. |

| Pharmacophore Modeling | Define essential features for biological activity. | A 3D query for discovering novel active compounds. |

| ADMET Prediction | Calculate drug-like properties (solubility, toxicity, etc.). | Prioritization of compounds with favorable pharmacokinetic profiles. |

Applications of 2 Fluoro 5 Trifluoromethoxy Benzamide in Medicinal and Agrochemical Research

Design and Synthesis of Derivatives for Biological Evaluation

The design of new therapeutic and agrochemical agents often involves modifying a core chemical structure, or scaffold, to enhance its desired biological effects and pharmacokinetic properties. nih.govnih.gov The 2-fluoro-5-(trifluoromethoxy)benzamide structure provides a robust foundation for such modifications, particularly through the strategic use of its fluorine-containing functional groups.

The incorporation of fluorine and trifluoromethoxy (-OCF3) groups is a well-established strategy in medicinal chemistry to optimize drug candidates. mdpi.comtandfonline.com The fluorine atom's small size allows it to replace hydrogen without significant steric changes, while its high electronegativity can alter the electronic properties of a molecule, influencing its interactions with target proteins. benthamscience.comu-tokyo.ac.jp

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly effective at enhancing a molecule's lipophilicity, or its ability to dissolve in fats and lipids. mdpi.comresearchgate.net This property is crucial for improving a drug's ability to cross cell membranes and the blood-brain barrier. researchgate.netnih.gov For example, the addition of a trifluoromethyl group to the antidepressant fluoxetine (B1211875) significantly improved its ability to penetrate the brain. nih.gov Similarly, the trifluoromethoxy group in the drug riluzole, used to treat amyotrophic lateral sclerosis, enhances its passage across the blood-brain barrier. nih.gov

Key benefits of incorporating -F and -OCF3 groups include:

Enhanced Metabolic Stability: The strength of the C-F bond can prevent metabolic degradation at that position. nih.govtandfonline.com

Increased Lipophilicity: Fluorine-containing groups increase a molecule's lipid solubility, which can improve absorption and distribution. mdpi.comresearchgate.net

Improved Binding Affinity: The strong electron-withdrawing nature of these groups can lead to more favorable electrostatic interactions with target enzymes or receptors. mdpi.combenthamscience.com

Modulation of pKa: The presence of fluorine can alter the acidity of nearby functional groups, which can affect a compound's solubility and binding characteristics. researchgate.net

Research into fluoro- and trifluoromethyl-substituted salicylanilides, which share the benzamide (B126) core structure, has demonstrated their potential as potent antibacterial agents against multidrug-resistant Staphylococcus aureus. nih.gov In this context, the fluorinated groups are critical for the observed biological activity. Likewise, benzimidazole (B57391) derivatives featuring trifluoromethoxy groups have been synthesized and evaluated as potential inhibitors of the Lassa virus, highlighting the role of this functional group in antiviral drug discovery. mdpi.com

Bioisosterism is a strategy in drug design where one functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity or to modify its pharmacokinetic profile. mdpi.com The this compound scaffold is amenable to various bioisosteric modifications.

The amide bond (-CONH-) itself is a common target for bioisosteric replacement. It can be substituted with groups like thioamides, ureas, sulfonamides, or stable heterocyclic rings such as triazoles or oxadiazoles. mdpi.commdpi.com These changes can alter the molecule's geometry, hydrogen bonding capacity, and metabolic stability. For instance, the (Z)-fluoro-olefin group has been successfully used as an amide bioisostere to address shortcomings of the parent amide in BACE1 inhibitors. nih.gov

In a study on benzamide analogs as potential anthelmintics, researchers systematically replaced the amide group with various bioisosteres. The results showed that replacing the amide's oxygen with sulfur (to form a thioamide) or selenium (to form a selenoamide) led to compounds with the highest activity against the nematode C. elegans, while N-alkylation or replacement with a sulfonamide group resulted in a loss of activity. mdpi.com

Table 1: Impact of Amide Bioisosteric Replacement on Anthelmintic Activity Data sourced from a study on benzamide analogs against C. elegans. mdpi.com

| Original Group | Bioisosteric Replacement | Compound Type | Resulting Activity (% Motility Reduction) |

| Amide | Thioamide | 3 | 92% |

| Amide | Selenoamide | 4 | 100% |

| Amide | N-Methylamide | 5a | Inactive |

| Amide | N-Methylthioamide | 6 | 59% |

| Amide | Urea | 7 | 47% |

| Amide | Sulfonamide | 8 | Inactive |

Other bioisosteric strategies include replacing a hydrogen atom with a fluorine atom, a classic substitution that leverages their similar sizes but different electronic properties. u-tokyo.ac.jpnih.gov The trifluoromethyl group is also frequently used as a bioisostere for a methyl or chloro group to adjust steric and electronic properties or to block metabolic oxidation. wikipedia.org

Scaffold-Based Drug Discovery and Development

Scaffold-based drug discovery utilizes a core molecular structure known to have some biological activity as a starting point for developing new drugs. The this compound structure represents such a scaffold. The benzamide core is a privileged structure found in a wide range of biologically active compounds. nih.gov

The strategic placement of fluorine and trifluoromethoxy groups on this scaffold makes it a particularly attractive starting point for developing therapies targeting various diseases. For example, derivatives of trifluoromethyl-benzamide have been investigated as potent and selective blockers of the Na(v)1.7 sodium channel, a key target for the treatment of chronic pain.

Similarly, research on related fluorinated salicylanilides has led to the identification of potent antibacterial agents effective against methicillin-resistant and vancomycin-resistant S. aureus (MRSA and VRSA). nih.gov One derivative, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide, demonstrated excellent activity against a panel of multidrug-resistant bacterial strains. nih.gov Furthermore, by linking the 5-fluorouracil (B62378) scaffold to benzimidazole structures, researchers have developed novel antimicrobial agents, demonstrating the modularity of using these scaffolds in drug design. nih.govresearchgate.net

Development of Agrochemical Active Ingredients

The trifluoromethyl benzamide structural unit is not only important in pharmaceuticals but also widely applied in the development of modern agrochemicals, including pesticides, herbicides, and fungicides. google.com The inclusion of fluorine-containing groups often enhances the potency and stability of these agents. semanticscholar.org

Research has shown that aromatic carboxylic acid amides containing a trifluoromethyl group exhibit significant activity against various phytopathogenic fungi. For instance, the compound N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide showed high antifungal activity against Pythium aphanidermatum and Rhizoctonia solani.

The design of new pesticides often involves bioisosteric principles as well. In one study, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) were designed and synthesized. These compounds demonstrated good insecticidal activity against mosquito larvae and broad-spectrum fungicidal activity against eight different plant-pathogenic fungi. nih.gov Precursors like 2-fluoro-5-(trifluoromethyl)benzaldehyde (B125124) are key intermediates in the synthesis of more effective and environmentally conscious herbicides and pesticides. chemimpex.com

Table 2: Examples of Trifluoromethyl Benzamide Derivatives with Agrochemical Activity

| Compound Class | Target Organism | Type of Activity |

| Aromatic Carboxylic Acid Amides | Pythium aphanidermatum, Rhizoctonia solani | Fungicidal |

| Pyridine-Linked 1,2,4-Oxadiazole Benzamides | Mosquito Larvae | Insecticidal nih.gov |

| Pyridine-Linked 1,2,4-Oxadiazole Benzamides | Botrytis cinereal and other fungi | Fungicidal nih.gov |

Exploration in Novel Material Science Applications

While the primary research focus for this compound and its derivatives lies within the life sciences, the structural motifs it contains are also relevant to material science. Aromatic compounds bearing trifluoromethyl groups are known to be prevalent components of advanced organic materials. mdpi.com

The unique electronic properties, thermal stability, and hydrophobicity conferred by fluorine and trifluoromethyl groups can be exploited in the creation of specialized polymers and coatings. For example, 2-fluoro-5-(trifluoromethyl)benzaldehyde, a closely related precursor, is considered valuable for producing advanced materials, including durable polymers with enhanced resistance to harsh environments. chemimpex.com These fluorinated compounds can play a role in developing new materials with specialized functions for various technological applications. chemimpex.com

Patent Landscape and Intellectual Property Considerations for 2 Fluoro 5 Trifluoromethoxy Benzamide

Patenting of Novel Synthetic Routes and Process Improvements

While specific patents for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide are not prominently disclosed in public databases, the patenting trends for structurally related fluorinated benzamides reveal a strong focus on process optimization. Intellectual property in this area is typically aimed at improving efficiency, safety, cost-effectiveness, and environmental sustainability.

Key areas for patentable improvements in synthesis include:

Novel Reagents and Catalysts: The development of new catalyst systems, such as the SbHal₅-based catalysts for Friedel-Crafts reactions in the manufacture of fluorinated benzenes, highlights the drive for innovation. google.comgoogle.com Such advancements aim to provide processes that are suitable for industrial scale-up, use reasonably priced reagents, and eliminate wastewater. google.comgoogle.com

Process Simplification and Safety: Patents are often granted for processes that reduce the number of steps, avoid hazardous reagents, and use safer solvents. For instance, a patented process for preparing 2-(trihalomethyl) benzamide (B126) involves using iso-propanol, which simplifies the reaction and work-up. justia.com Another patented method for synthesizing 2-trifluoromethyl benzamide was developed to specifically avoid flammable, explosive, or highly toxic reagents, thereby reducing harm to operators and the environment while achieving high yield and purity. google.com

Improved Yield and Purity: A significant driver for process improvement patents is the enhancement of product yield and purity. A method for synthesizing 2-trifluoromethyl benzamide, for example, boasts a product yield of over 67% and purity exceeding 97% by utilizing raw materials that are inexpensive and easy to obtain. google.com

Patented Process Improvements for Related Benzamide Compounds

| Patent/Reference | Focus of Improvement | Key Innovation | Relevance |

|---|---|---|---|

| U.S. Patent 10,167,250 | Process Simplification | Use of iso-propanol or cold water as a solvent for the reaction of 2-(trihalomethyl) benzoyl chloride with an amine source. justia.com | Demonstrates patenting of solvent choice to improve reaction conditions and efficiency for a class of benzamides. |

| CN113698315A | Safety and Raw Material Cost | A synthetic route for 2-trifluoromethyl benzamide starting from 2, 3-dichloro benzotrifluoride, avoiding hazardous reagents. google.com | Illustrates the trend of patenting safer, more economical synthetic pathways with high yield and purity. google.com |

| US20200262776A1 | Environmental Impact | A process for manufacturing fluorinated benzenes using SbHal₅ based catalyst systems to create a process without wastewater. google.com | Highlights the importance of environmentally friendly "green chemistry" processes in the synthesis of fluorinated precursors. |

Intellectual Property on Derivatives and Their Applications

The core structure of this compound serves as a valuable scaffold for the development of new, patentable molecules. The majority of intellectual property surrounding this and related fluorinated benzamides lies in the creation of novel derivatives and their subsequent application in medicine and agriculture. By modifying the benzamide structure, researchers can fine-tune the compound's properties to target specific biological pathways.

Pharmaceutical Applications: A significant area of patent activity involves creating benzamide derivatives as therapeutic agents. For example, derivatives are being developed as Discoidin Domain Receptor 1 (DDR1) inhibitors, which have potential applications in treating cancer, fibrosis, and inflammation. epo.org The general class of trifluoromethylbenzamide derivatives has also been patented for broad therapeutic uses. google.com

Agrochemical Applications: Fluorinated benzamides are crucial in the development of modern pesticides. The patent literature includes complex derivatives designed as fungicides and insecticides. google.com Innovation in this area also includes creating bio-isosteres, where a part of the molecule (like the amide group) is replaced by another functional group (such as a 1,2,4-oxadiazole (B8745197) ring) to improve biological activity and metabolic properties, leading to new classes of patented antifungal compounds. mdpi.com

Examples of Patented Fluorinated Benzamide Derivatives and Their Applications

| Derivative Class | Targeted Application | Example from Patent Literature | Patent/Reference |

|---|---|---|---|

| Substituted Benzamides | DDR1 Inhibition (Oncology, Anti-inflammatory) | N-(5-chloro-2-ethanesulfonyl-benzyl)-3-trifluoromethyl-benzamide and related structures. epo.org | EP 2842939 B1 |

| Trifluoromethylbenzamides | General Therapeutics | Derivatives of formula (1) for use as pharmaceuticals. google.com | AU2006224853A1 |

| Benzamide Bio-isosteres | Antifungal Agents | Benzamides containing a 1,2,4-oxadiazole moiety as a replacement for the amide bond. mdpi.com | MDPI, Molecules Journal |

| Complex Carboxamides | Pesticidal Mixtures (Fungicides) | Mixtures containing Fluxapyroxad for controlling fungal plant diseases. google.com | EP2649879A1 |

Analysis of Global Patent Trends for Fluorinated Benzamide Compounds

Analyzing global patent trends provides valuable insights into the research and development strategies of companies and academic institutions in the fluorinated benzamide space. Patent landscape analysis is a method used to create overviews of technology fields, identify research gaps, and track innovation over time. nih.govresearchgate.net

The field of fluorinated compounds, including benzamides, is a significant area of patent activity, with data from platforms like PubChem linking approximately 40 million chemical compounds to over 51 million patent files. nih.gov This vast dataset allows for detailed analysis of innovation trends.

Key trends and considerations include:

Geographic Distribution: Patenting activity for fluorinated compounds shows distinct geographical patterns. Analysis reveals different research priorities and industrial needs shaping the patent landscapes in regions like the European Union, the United States, and China. nih.gov

Technology Lifecycle: Patent data, including information on invalidated or expired patents, can be mined to trace the entire lifecycle of a technology from its emergence to its decline. researchgate.net This helps in formulating R&D strategy by identifying mature technologies and emerging areas with high innovation potential. mdpi.com

Data-Driven Insights: The use of data-driven visualization and network analysis of patent data can uncover relationships between chemicals and identify key areas of innovation. nih.gov For example, analysis can highlight which compounds are most frequently patented or which assignees are leaders in a specific technological domain. mdpi.com

Data Timeliness: A crucial factor in patent analysis is the inherent delay in data availability. It can take one to two years for patent records to be fully indexed in databases, which can skew the perception of the most recent trends. nih.gov

Aspects of Patent Trend Analysis for Fluorinated Compounds

| Analysis Aspect | Description | Source of Insight |

|---|---|---|

| Technology-Function Matrix | A tool to visualize which technologies are being developed for specific functions, often represented by bubble charts where size indicates patent volume. mdpi.com | Identifies R&D focus areas and leading competitors. |

| Geographic Analysis | Examines the origin of patents (by inventor or assignee country) to understand regional strengths and priorities. nih.gov | Reveals how regulatory environments and industrial needs shape innovation globally. nih.gov |

| Citation Analysis | Tracks how often a patent is cited by later patents to measure its technological impact and importance. | Indicates foundational inventions and key technological building blocks. |

| Lifecycle Tracking | Incorporates data on both new patent applications and invalidated/expired patents to map a technology's evolution. researchgate.net | Provides a comprehensive view from a technology's emergence to its obsolescence. researchgate.net |

Future Research Directions and Translational Opportunities

Development of Sustainable and Economical Synthesis Strategies

The future synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide will likely be guided by the principles of green chemistry, aiming to develop methodologies that are not only efficient but also environmentally benign and economically viable. Current synthetic routes for fluorinated benzamides often rely on multi-step processes that may involve hazardous reagents and generate significant waste.

Future research should focus on the development of catalytic systems that can facilitate the direct and selective introduction of the fluoro and trifluoromethoxy groups onto the benzamide (B126) scaffold. This could involve the use of earth-abundant metal catalysts or even metal-free approaches to minimize environmental impact. Furthermore, the exploration of continuous flow chemistry presents a promising avenue for a more sustainable and scalable synthesis. google.com Flow reactors can offer enhanced reaction control, improved safety, and higher yields, while also minimizing solvent usage and energy consumption.

Another key area of development will be the utilization of readily available and less hazardous starting materials. For instance, a patented method for a related compound, 2-trifluoromethyl benzamide, utilizes 2,3-dichlorotrifluorotoluene as a starting material, which is described as cheap and easy to obtain. google.com Similar strategies could be explored for this compound to enhance its economic feasibility.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Description | Potential Advantages |

| Catalytic Direct Functionalization | Use of catalysts (e.g., transition metals, organocatalysts) for the direct introduction of fluorine and trifluoromethoxy groups. | Reduced number of synthetic steps, higher atom economy, milder reaction conditions. |

| Continuous Flow Chemistry | Performing the synthesis in a continuous flow reactor instead of batch processes. | Improved safety, better heat and mass transfer, easier scalability, reduced waste. |

| Benign Solvents and Reagents | Employing environmentally friendly solvents (e.g., water, ionic liquids) and less hazardous reagents. | Reduced environmental impact, improved operator safety. |

| Bio-catalysis | Utilizing enzymes to catalyze specific steps in the synthetic pathway. | High selectivity, mild reaction conditions, biodegradable catalysts. |

Advanced Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing existing methods and designing novel, more efficient synthetic strategies. Advanced mechanistic investigations, combining experimental and computational approaches, can provide deep insights into the intricate details of bond-forming and bond-breaking events.

Experimental techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) can be employed to identify and characterize reaction intermediates and transition states. Kinetic studies can help to elucidate the rate-determining steps and the influence of various reaction parameters.

Computational chemistry, particularly density functional theory (DFT) calculations, has emerged as a powerful tool for studying reaction mechanisms at the molecular level. snnu.edu.cn DFT studies can be used to map out the potential energy surfaces of different reaction pathways, identify the most favorable routes, and predict the geometries and energies of transition states. Such computational insights can guide the rational design of catalysts and the optimization of reaction conditions to favor desired product formation and minimize side reactions. For instance, understanding the mechanism of C-F and C-O bond formation is critical for the efficient introduction of the fluoro and trifluoromethoxy groups.

Expansion into Novel Therapeutic and Agricultural Domains

The presence of the trifluoromethoxy group in this compound makes it an attractive candidate for exploration in both therapeutic and agricultural applications. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability of drug candidates. nih.gov

In the therapeutic arena, benzamide derivatives have been investigated as inhibitors of various enzymes, including kinases. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The unique electronic properties of this compound could lead to novel binding interactions with kinase active sites, potentially resulting in highly potent and selective inhibitors. Future research could involve screening this compound against a panel of kinases to identify potential therapeutic targets.

In the agricultural sector, fluorinated compounds are widely used as herbicides and fungicides. nih.gov The trifluoromethoxy group can contribute to the herbicidal or fungicidal activity of a molecule. For example, some α-trifluoroanisole derivatives containing phenylpyridine moieties have shown potent herbicidal activity. nih.gov Therefore, this compound and its analogues could be evaluated for their potential as novel agrochemicals. High-throughput screening methods could be employed to assess their biological activity against a range of plant pathogens and weeds.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical discovery and development. These powerful computational tools can be integrated into various stages of the research and development pipeline for this compound.

ML models can be trained on large datasets of chemical reactions to predict the optimal conditions for its synthesis, thereby accelerating the development of efficient and sustainable manufacturing processes. biorxiv.org AI algorithms can also be used to analyze complex spectroscopic data to aid in the elucidation of reaction mechanisms.

In the context of drug and agrochemical discovery, AI and ML can be used to predict the biological activity and physicochemical properties of novel derivatives of this compound. biorxiv.org Generative models can be employed to design new molecules with desired properties, such as enhanced potency, improved selectivity, or a more favorable safety profile. This in silico approach can significantly reduce the time and cost associated with the traditional trial-and-error methods of discovery. For instance, a machine learning model, MS2Prop, has been developed to directly predict chemical properties from mass spectrometry data, which could be applied to novel compounds like this compound. biorxiv.org

Table 2: Applications of AI and Machine Learning in the Development of this compound

| Application Area | AI/ML Technique | Potential Impact |

| Synthesis Optimization | Supervised Learning, Bayesian Optimization | Prediction of optimal reaction conditions (temperature, catalyst, solvent), leading to higher yields and reduced costs. |

| Mechanistic Elucidation | Unsupervised Learning, Natural Language Processing | Analysis of large datasets from experiments and literature to identify patterns and propose reaction mechanisms. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks | Prediction of biological activity, toxicity, and physicochemical properties of new derivatives. |

| de novo Molecular Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Design of novel benzamide derivatives with optimized properties for therapeutic or agricultural applications. |

Q & A

Basic: What synthetic routes are available for preparing 2-Fluoro-5-(trifluoromethoxy)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of fluorinated benzamides typically involves coupling fluorinated benzoic acid derivatives with appropriate amines. For example:

- Step 1: Activation of 2-fluoro-5-(trifluoromethoxy)benzoic acid using coupling agents like HATU or EDC in anhydrous solvents (e.g., DCM or DMF).

- Step 2: Reaction with ammonia or a substituted amine under inert atmosphere, monitored by TLC or LCMS .

- Optimization: Temperature control (e.g., 0–25°C) and stoichiometric ratios (amine:acid ≈ 1.2:1) are critical. For example, in analogous syntheses, yields improved from 26% to 75% by adjusting cyclopropane substituents and reaction times .

Table 1: Example Yields from Similar Benzamide Syntheses

| Compound Type | Yield Range | Key Condition Adjustments | Reference |

|---|---|---|---|

| Sulfamoylbenzamide derivatives | 26–77% | Varying sulfonamide substituents | |

| Trifluoromethoxy-linked benzamide | 70–95% | Use of benzoyl isothiocyanate |

Basic: Which spectroscopic techniques are most reliable for characterizing fluorinated benzamides?

Answer:

- ¹H/¹³C NMR: Essential for confirming aromatic substitution patterns. For example, ¹⁹F NMR distinguishes trifluoromethoxy (-OCF₃) shifts (δ ≈ -55 to -60 ppm) from other fluorinated groups .

- HRMS: Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. For this compound, expected m/z = 278.06 (C₉H₆F₄NO₂) .

- HPLC: Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How does the trifluoromethoxy substituent influence bioactivity and metabolic stability?

Answer:

The -OCF₃ group enhances:

- Lipophilicity: Increases membrane permeability (logP ~2.5–3.0), critical for CNS-targeting agents.

- Metabolic Stability: Resists oxidative degradation compared to -OCH₃ groups, as observed in dual PARP/HDAC inhibitors .

- Binding Affinity: The electron-withdrawing nature of -OCF₃ strengthens interactions with hydrophobic enzyme pockets (e.g., HDAC1 inhibition IC₅₀ < 100 nM in hybrid benzamide derivatives) .

Table 2: Bioactivity of Fluorinated Benzamide Derivatives

Advanced: What strategies mitigate low yields in amide coupling reactions for fluorinated benzamides?

Answer:

- Activation Reagents: Use HATU over EDC for sterically hindered acids (yield increase by 15–20%) .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hrs to 1 hr) and improves purity .

- Purification: Trituration with PE (petroleum ether) or EtOAc/hexane mixtures removes unreacted starting materials .

Advanced: How can computational modeling guide the design of fluorinated benzamide derivatives?

Answer:

- Docking Studies: Predict binding modes to targets (e.g., HDAC1 or PARP1) using software like AutoDock Vina. For example, substituting 2-fluoro with bulkier groups improved predicted binding scores by 1.5 kcal/mol .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with bioactivity. Trifluoromethoxy’s σₚ (~3.5) enhances electron withdrawal, stabilizing enzyme-inhibitor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.